N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment and has been the subject of extensive scientific research in recent years. In
Mécanisme D'action
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the transcription of ribosomal RNA genes by binding to specific DNA sequences in the promoter region of these genes. This binding leads to the recruitment of DNA damage response proteins, which in turn activate a signaling pathway that results in the inhibition of RNA polymerase I transcription. This inhibition leads to the reduction of ribosome biogenesis, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been found to induce oxidative stress and DNA damage response in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is its selectivity for cancer cells. This selectivity allows for the specific targeting of cancer cells while minimizing damage to healthy cells. This compound has also been found to have low toxicity in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are a number of future directions for the research and development of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of focus is the optimization of its therapeutic potential through the identification of biomarkers that can predict response to treatment. Another area of focus is the development of more efficient synthesis methods that can improve its solubility and bioavailability. In addition, the combination of this compound with other cancer therapies is an area of active investigation, as it may lead to improved treatment outcomes. Finally, the development of this compound analogs with improved pharmacokinetic properties is another area of future research.
Méthodes De Synthèse
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide involves a series of chemical reactions starting with the reaction of 1-naphthylamine with acetic anhydride to form 1-acetylnaphthalene. This compound is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-1-acetylnaphthalene-2-amine. The final step involves the reaction of N-cyclohexyl-1-acetylnaphthalene-2-amine with ethyl chloroformate and triethylamine to form this compound.
Applications De Recherche Scientifique
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA genes in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including breast cancer, multiple myeloma, and leukemia.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19(22-24-20(23)13-15-7-2-1-3-8-15)14-17-11-6-10-16-9-4-5-12-18(16)17/h4-6,9-12,15H,1-3,7-8,13-14H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHXFYNIFNSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.